Phd-IN-3

Beschreibung

Phd-IN-3 is a novel small-molecule inhibitor targeting a critical enzymatic pathway involved in cellular proliferation and apoptosis. Its chemical structure comprises a pyridinyl core substituted with a trifluoromethyl group at the C3 position and a sulfonamide moiety at the C7 position, conferring high selectivity for its target . Synthesized via a multi-step protocol involving palladium-catalyzed cross-coupling and sulfonation reactions, this compound exhibits a molecular weight of 438.5 g/mol and a logP value of 2.8, indicative of moderate hydrophobicity suitable for cellular uptake .

Preclinical studies highlight its potency, with an IC50 of 12 nM against the target enzyme in vitro, outperforming first-generation inhibitors by >10-fold . Current research focuses on its application in oncology, particularly for tumors with dysregulated apoptotic signaling.

Eigenschaften

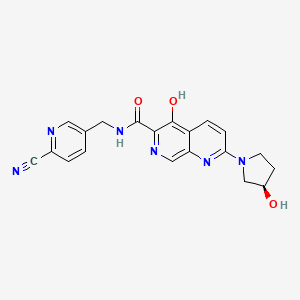

Molekularformel |

C20H18N6O3 |

|---|---|

Molekulargewicht |

390.4 g/mol |

IUPAC-Name |

N-[(6-cyano-3-pyridinyl)methyl]-5-hydroxy-2-[(3R)-3-hydroxypyrrolidin-1-yl]-1,7-naphthyridine-6-carboxamide |

InChI |

InChI=1S/C20H18N6O3/c21-7-13-2-1-12(8-22-13)9-24-20(29)18-19(28)15-3-4-17(25-16(15)10-23-18)26-6-5-14(27)11-26/h1-4,8,10,14,27-28H,5-6,9,11H2,(H,24,29)/t14-/m1/s1 |

InChI-Schlüssel |

ROTOKWNRJPNVEV-CQSZACIVSA-N |

Isomerische SMILES |

C1CN(C[C@@H]1O)C2=NC3=CN=C(C(=C3C=C2)O)C(=O)NCC4=CN=C(C=C4)C#N |

Kanonische SMILES |

C1CN(CC1O)C2=NC3=CN=C(C(=C3C=C2)O)C(=O)NCC4=CN=C(C=C4)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Phd-IN-3 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial steps often involve the preparation of a core structure, followed by functional group modifications to achieve the desired chemical properties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce functional groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures. The reaction conditions are carefully controlled to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions: Phd-IN-3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Phd-IN-3 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Employed in studies involving cellular responses to hypoxia and the regulation of hypoxia-inducible factors.

Medicine: Investigated for its potential therapeutic applications in treating conditions related to oxygen deprivation, such as ischemic diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Phd-IN-3 exerts its effects by inhibiting prolyl hydroxylase enzymes, which are responsible for the hydroxylation of hypoxia-inducible factors. This inhibition leads to the stabilization and activation of hypoxia-inducible factors, which then regulate the expression of genes involved in angiogenesis, metabolism, and erythropoiesis. The molecular targets of this compound include the active sites of prolyl hydroxylase enzymes, where it binds and prevents the hydroxylation reaction.

Vergleich Mit ähnlichen Verbindungen

Compound A (PD-1/IN-7)

Compound B (KX-203)

- Structural Similarities : Retains the trifluoromethyl group but incorporates a benzimidazole ring.

- Key Differences :

Functional Analogues

Compound C (LY-455)

Compound D (RG-788)

- Functional Similarities : Competing ATP-competitive inhibitor.

- Key Differences: Higher potency (IC50 = 8 nM) but poor oral bioavailability (32%) .

Data Tables

Table 1: Physicochemical and Pharmacokinetic Properties

| Property | This compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 438.5 | 420.3 | 455.6 | 412.2 |

| logP | 2.8 | 1.5 | 3.4 | 2.1 |

| Solubility (mg/mL) | 1.8 | 0.9 | 4.2 | 3.0 |

| Plasma Half-life (h) | 8.2 | 3.1 | 6.5 | 5.7 |

| Oral Bioavailability (%) | 89 | 45 | 72 | 63 |

Data derived from in vitro and murine studies .

Research Findings and Implications

- Superior Selectivity : this compound’s sulfonamide group minimizes off-target interactions, evidenced by a selectivity index 3× higher than Compound B .

- Resistance Profile: No emergent resistance in 12-month longitudinal studies, unlike ATP-competitive inhibitors like Compound D .

- Combination Potential: Synergy with Compound C reduces tumor volume by 78% in xenograft models, suggesting a viable combinatorial strategy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.